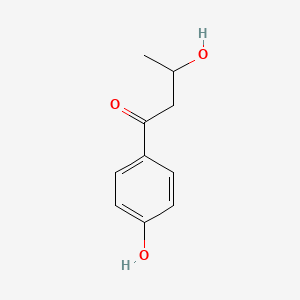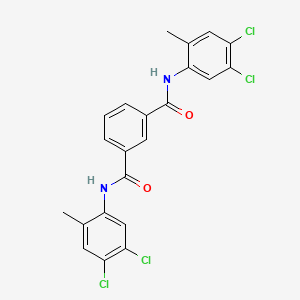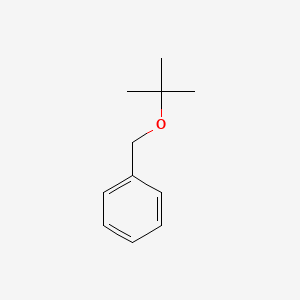
(tert-Butoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxymethyl)benzene, also known as 1-Bromo-2-(tert-butoxymethyl)benzene, is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a tert-butoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(tert-Butoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of tert-butyl chloride and benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it to the corresponding benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(tert-Butoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (tert-Butoxymethyl)benzene depends on the specific reaction it undergoes. In general, the tert-butoxymethyl group can act as a protecting group, preventing unwanted reactions at the benzyl position. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.
Benzyl tert-butyl ether: Contains a benzyl group attached to a tert-butyl ether.
1-Bromo-2-(tert-butoxymethyl)benzene: A brominated derivative of (tert-Butoxymethyl)benzene.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
TZGIRWVSWPFWBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



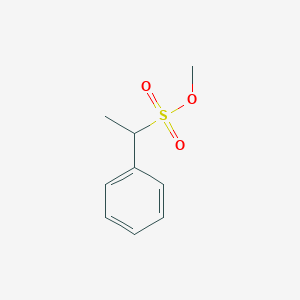



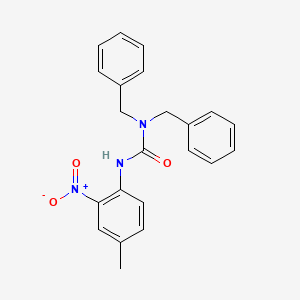
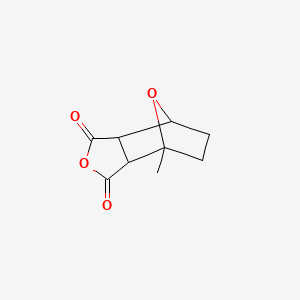
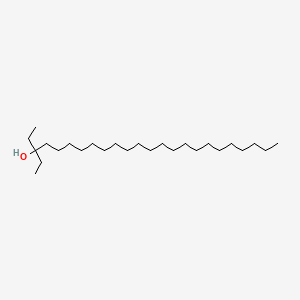
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


